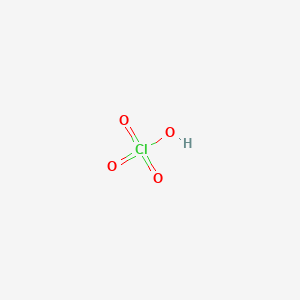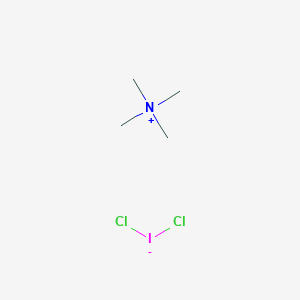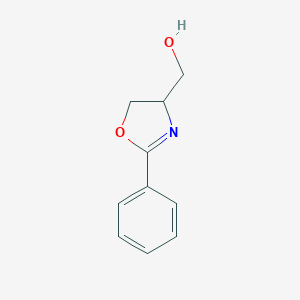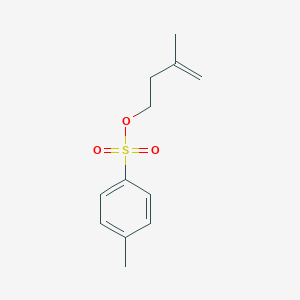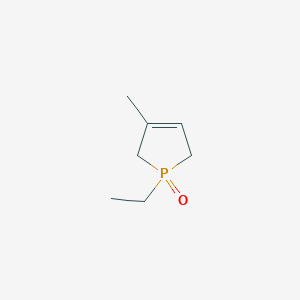
1,3-二氧杂环-2-酮,4-氯-4-甲基-5-亚甲基-
描述
The compound 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- is a derivative of 1,3-dioxolane, which is a heterocyclic compound. It is characterized by the presence of a dioxolane ring, a type of acetal, and is modified with chloro, methyl, and methylene groups at specific positions on the ring. This structure is related to various synthesized derivatives that have been studied for their polymerization potential, reactivity with other chemical agents, and physical properties .
Synthesis Analysis
The synthesis of derivatives of 1,3-dioxolan-2-one often involves the use of chlorinated precursors, such as chloroacetaldehyde, and subsequent polymerization or reaction with other chemical agents. For instance, 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane was synthesized and polymerized using both radical and cationic routes . Similarly, 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes were synthesized from mono-, di-, and trichloroacetaldehyde and polymerized using cationic catalysts . These methods highlight the versatility of the dioxolane derivatives in forming polymers with varying properties.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolan-2-one derivatives has been studied using spectroscopic techniques. For example, NMR, IR, and ultrasonic absorption measurements have been used to analyze the ring structures and identify possible rotational isomers in chloromethyl derivatives . These studies are crucial for understanding the behavior and reactivity of these compounds under different conditions.
Chemical Reactions Analysis
The reactivity of 1,3-dioxolan-2-one derivatives with various chemical agents has been explored in several studies. Derivatives of 4,4-dimethyl-5-methylene-1,3-dioxolane have been shown to react with dichlorocarbene, leading to adducts that can undergo thermal isomerization . Additionally, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines has been investigated, resulting in the formation of 4-hydroxy-2-oxazolidinones and other heterocyclic systems . These reactions demonstrate the potential of these compounds in synthesizing a wide range of chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolan-2-one derivatives are influenced by their molecular structure. For example, the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes resulted in high-melting colorless solids with good to excellent fire resistance, highlighting their potential for use in materials with specific performance requirements . The direction of chlorination of 1,3-dioxolan-4-ones has also been shown to depend on the nature of the substituent at the 5-position, affecting the properties of the resulting compounds .
科学研究应用
Application in Polymer Science
- Scientific Field : Polymer Science
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used as a monomer for the synthesis of polylactic acid (PLA), a type of aliphatic polyester . This process is carried out solvent-free and is organocatalyzed .
- Methods of Application : The reaction conditions were optimized with p-toluensulfonic acid emerging as the most efficient Brønsted acid catalyst . The reactivity of the monomers was studied following the monomer conversion by 1H NMR and the molecular weight growth by SEC analysis .
- Results or Outcomes : The polymer shows complete retention of stereochemistry, as well as good thermal properties and good polydispersity, albeit modest molecular weight .
Application in Drug Synthesis
- Scientific Field : Drug Synthesis
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used as an intermediate for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, which is used as a modifying agent for making various prodrugs .
- Methods of Application : The compound yields the end product in a high yield by a rearrangement reaction .
- Results or Outcomes : The end product, 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, is useful as a modifier for preparing prodrugs .
Application in Material Sciences
- Scientific Field : Material Sciences
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used as a monomer for the synthesis of polylactic acid (PLA), a type of aliphatic polyester . This process is carried out solvent-free and is organocatalyzed .
- Methods of Application : The reaction conditions were optimized with p-toluensulfonic acid emerging as the most efficient Brønsted acid catalyst . The reactivity of the monomers was studied following the monomer conversion by 1H NMR and the molecular weight growth by SEC analysis .
- Results or Outcomes : The polymer shows complete retention of stereochemistry, as well as good thermal properties and good polydispersity, albeit modest molecular weight .
Application in Chemical Recycling
- Scientific Field : Chemical Recycling
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used in the synthesis of degradable and chemically recyclable polymers .
- Methods of Application : The compound is used to synthesize polymers that can degrade into their raw ingredients or useful oligomers to build other new polymeric materials .
- Results or Outcomes : The degradation of the polymer may contribute to the circular materials economy .
Application in Prodrug Synthesis
- Scientific Field : Prodrug Synthesis
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used as an intermediate for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolan-2-one, which is useful as a modifier for preparing prodrugs .
- Methods of Application : The compound yields the end product in a high yield by a rearrangement reaction .
- Results or Outcomes : The end product, 4-chloromethyl-5-methyl-1,3-dioxolan-2-one, is useful as a modifier for preparing prodrugs .
Application in Stereoselective Synthesis
- Scientific Field : Stereoselective Synthesis
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used in the stereoselective synthesis of 1,2-[4,5] and 1,3-diols .
- Methods of Application : The compound is used in intramolecular cyclizations of carbonate nucleophiles onto inherently or catalytically activated C=C π-bonds .
- Results or Outcomes : The process results in the construction of cyclic carbonic acid esters .
未来方向
属性
IUPAC Name |
4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRYDCOBLQUKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461526 | |
| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
CAS RN |
95579-71-8 | |
| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

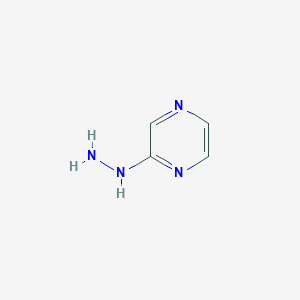
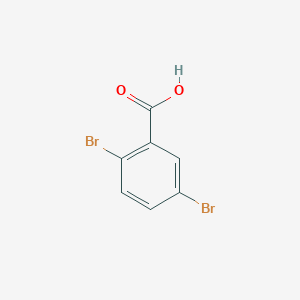
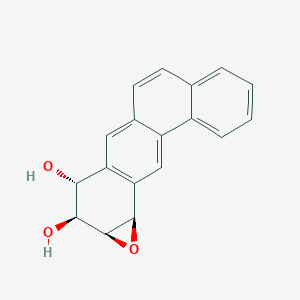
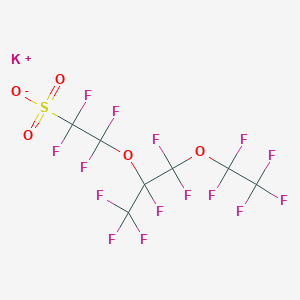
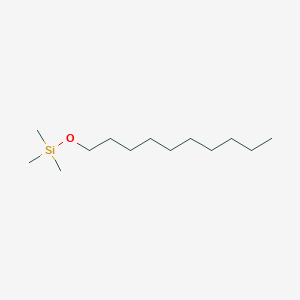
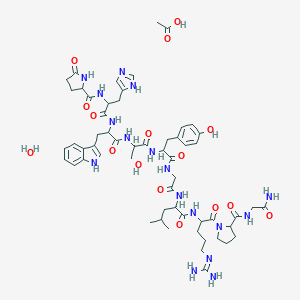
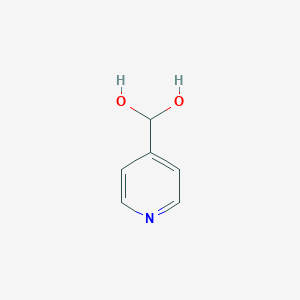
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)
